4-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-ethylbutyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-ethylbutyl acetate is a chemical compound known for its unique bicyclic structure. This compound is often used in various industrial applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-ethylbutyl acetate typically involves the reaction of 3,3-dimethylbicyclo(2.2.1)hept-2-yl with 2-ethylbutanol in the presence of acetic acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and consistent product quality. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-ethylbutyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the acetate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-ethylbutyl acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-ethylbutyl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-methylbutyl acetate
- 3,3-Dimethylbicyclo(2.2.1)hept-2-ylformamide
Uniqueness
4-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-ethylbutyl acetate stands out due to its unique bicyclic structure and the presence of an acetate group. This combination imparts distinct chemical and physical properties, making it valuable for specific industrial and research applications.
Properties
CAS No. |
85567-28-8 |
---|---|
Molecular Formula |
C17H30O2 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
[4-(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)-2-ethylbutyl] acetate |
InChI |
InChI=1S/C17H30O2/c1-5-13(11-19-12(2)18)6-9-16-14-7-8-15(10-14)17(16,3)4/h13-16H,5-11H2,1-4H3 |
InChI Key |
RFZYOLLVWSKZBD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCC1C2CCC(C2)C1(C)C)COC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.